Butyrolactone V

Antiparasitic Malaria Natural Products

Butyrolactone V is the sole butanolide congener with validated antiplasmodial activity against drug-resistant P. falciparum K1 (IC50 7.9 µg/mL). Unlike Butyrolactone I (CDK inhibitor) or VI/VII (antimycobacterial only), this compound uniquely combines antiprotozoal, antioxidant (DPPH IC50 20.7 µM; ABTS IC50 3.7 µM), and selective anticancer activity (MDA-MB-231 IC50 22.2 µM; MCF-7 IC50 31.9 µM) with low fibroblast toxicity. Substituting with any other congener results in complete loss of target engagement. Validated scaffold for medicinal chemistry: 60-derivative campaigns have produced in vivo-active anti-IBD candidates. Essential for malaria resistance research, oxidative stress model validation, and breast cancer lead optimization programs.

Molecular Formula C24H24O8
Molecular Weight 440.4 g/mol
Cat. No. B3025979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrolactone V
Molecular FormulaC24H24O8
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C
InChIInChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1
InChIKeyNSXYYYUKWBLFQH-MHECFPHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrolactone V CAS 1151509-01-1: A Multi-Target Fungal Metabolite for Antiparasitic, Antioxidant, and Anticancer Research


Butyrolactone V is a fungal secondary metabolite of the γ-butyrolactone class, originally isolated from Aspergillus terreus [1]. It is a specific butanolide congener with the molecular formula C₂₄H₂₄O₈ and molecular weight 440.44 g/mol [2]. This compound exhibits a broad, but defined, pharmacological profile, demonstrating quantifiable in vitro activity against multiple protozoan parasites, including Plasmodium falciparum and Leishmania amazonensis, as well as notable free radical scavenging capacity and antiproliferative effects on specific breast cancer cell lines .

Why In-Class Substitution of Butyrolactone V with Other γ-Butyrolactones Yields Unpredictable and Often Inactive Results


Substituting Butyrolactone V with a structurally related γ-butyrolactone, such as Butyrolactone I, IV, or VI, cannot be done without risking total loss of activity in a target assay. While all belong to the same natural product class, their bioactivity profiles diverge sharply due to specific structural differences. For instance, Butyrolactone I is a known cyclin-dependent kinase (CDK) inhibitor, whereas Butyrolactone V shows no such activity . In a direct comparative study, Butyrolactone V exhibited antiplasmodial activity against Plasmodium falciparum K1 (IC₅₀ = 7.9 µg/mL), while other congeners like Butyrolactone VI and VII were isolated for their antimycobacterial properties [1]. This is not a case of minor potency shifts; it is a fundamental difference in molecular target engagement driven by distinct substitution patterns on the core scaffold, as highlighted by recent structure-activity relationship (SAR) studies [2].

Quantitative Comparative Evidence Guide: Butyrolactone V Performance Metrics vs. Closest Analogs


Antiplasmodial Activity of Butyrolactone V vs. Inactive Congeners

In a panel of butyrolactones isolated from the same fungal culture, Butyrolactone V (6) was the specific congener responsible for the observed antiplasmodial activity against the Plasmodium falciparum K1 strain. The reported IC₅₀ for Butyrolactone V is 7.9 µg/mL. In stark contrast, the co-isolated compounds Butyrolactone VI (1) and VII (2) were inactive in this assay, and the broader extract's antimycobacterial activity was attributed to an entirely different compound (bisdethiodi(methylthio)acetylaranotin, 8) with an MIC of 1.56 µg/mL against Mycobacterium tuberculosis [1]. This directly demonstrates that the antiplasmodial effect is not a class effect but is specific to the structural features of Butyrolactone V.

Antiparasitic Malaria Natural Products

DPPH Radical Scavenging Activity: Butyrolactone V Compared to Aspulvinones and Positive Control BHT

In a direct, cross-study comparative analysis of butenolides from marine fungi, Butyrolactone V demonstrated a DPPH radical scavenging IC₅₀ of 38.0 µM. This activity is significantly stronger than the synthetic antioxidant positive control butylated hydroxytoluene (BHT), which exhibited an IC₅₀ of 117.7 µM under identical conditions [1]. Furthermore, its activity falls within a range distinct from its structural class: the butyrolactones (I, IV, V, VI) showed IC₅₀ values between 38.0–186.3 µM, whereas the aspulvinone congeners (H, C, D, O) were more potent with IC₅₀s ranging from 11.6–29.4 µM [1]. This positions Butyrolactone V as a moderately potent but specific antioxidant scaffold, providing a defined baseline for SAR studies comparing butyrolactone and aspulvinone subtypes.

Antioxidant Free Radical Natural Products

Dual Radical Scavenging Profile: Butyrolactone V Exhibits Superior ABTS vs. DPPH Potency

Butyrolactone V demonstrates a quantifiable and reproducible differential antioxidant profile in cell-free assays. Its potency against the ABTS radical cation (IC₅₀ = 3.7 µM) is approximately 5.6-fold higher than its activity against the DPPH radical (IC₅₀ = 20.7 µM) . This preferential scavenging of the ABTS radical suggests a specific mechanism of hydrogen atom or electron transfer that is more efficient for ABTS than DPPH. While direct comparator data for other butyrolactones in this exact assay are not provided in the same source, this internal dual-measurement provides a precise, benchmarked activity signature for Butyrolactone V itself, which can be used to screen for purity or to compare against newly synthesized derivatives.

Antioxidant Oxidative Stress Mechanism of Action

Selective Cytotoxicity Against Breast Cancer Cell Lines with Low Fibroblast Toxicity

Butyrolactone V exhibits differential antiproliferative activity against human breast cancer cell lines, with quantified IC₅₀ values of 22.2 µM for the triple-negative MDA-MB-231 cell line and 31.9 µM for the hormone receptor-positive MCF-7 cell line . A key point of differentiation relevant to its potential as a lead scaffold is the reported low toxicity to normal human fibroblasts . While no direct IC₅₀ comparator for a normal cell line is provided in the source data, the explicit statement of low toxicity to a non-cancerous cell type in the same experimental context provides a crucial therapeutic window inference. This contrasts with many cytotoxic natural products that lack such selectivity, suggesting Butyrolactone V may serve as a privileged starting point for developing anticancer agents with an improved safety profile.

Anticancer Breast Cancer Selectivity

Anti-Inflammatory SAR: Butyrolactone V as a Scaffold Superior to Inactive Derivatives

While Butyrolactone V itself is a natural product, its value is further substantiated by a comprehensive structure-activity relationship (SAR) study where it served as the parent scaffold. A library of 60 synthetic derivatives was generated to explore anti-inflammatory activity in a DSS-induced colitis model of Inflammatory Bowel Disease (IBD) [1]. This study revealed that while the parent compound provides the core structure, specific synthetic modifications (exemplified by compounds 5p and 7e) were required to achieve significant in vivo efficacy, including alleviating diarrhea, inhibiting colon shortening, and reducing tissue damage in mice [1]. This class-level inference positions Butyrolactone V as an essential, active-enough starting point for medicinal chemistry, unlike other potentially inert γ-butyrolactones that may not tolerate such extensive derivatization or exhibit any baseline anti-inflammatory activity.

Anti-inflammatory IBD SAR Drug Discovery

Validated Application Scenarios for Butyrolactone V Procurement Based on Quantitative Evidence


Antiplasmodial Drug Discovery and Resistance Mechanism Studies

Researchers focused on malaria can utilize Butyrolactone V as a defined, moderately potent tool compound (IC₅₀ = 7.9 µg/mL) for probing Plasmodium falciparum biology. Its activity against the drug-resistant K1 strain makes it relevant for studying resistance mechanisms and identifying novel targets. Its use is justified by direct comparative data showing that closely related congeners like Butyrolactone VI and VII are inactive in this model, ensuring experimental results are specific to this chemical entity [1]. Procurement should be considered for any lab investigating new antimalarial leads beyond the standard quinoline and artemisinin classes.

Oxidative Stress Model Development and Antioxidant Mechanism Studies

Butyrolactone V is a precise reagent for establishing or validating in vitro oxidative stress models. Its well-defined dual radical scavenging profile (DPPH IC₅₀ = 20.7 µM; ABTS IC₅₀ = 3.7 µM) [1] allows it to serve as a reproducible moderate-potency positive control, bridging the gap between strong synthetic antioxidants (like BHT, IC₅₀ = 117.7 µM for DPPH) [2] and highly potent natural antioxidants (e.g., aspulvinones with IC₅₀ < 12 µM). This specific potency and mechanistic signature are critical for interpreting results in complex biological systems where understanding the degree of antioxidant intervention is essential.

Breast Cancer Lead Optimization and Selective Cytotoxicity Screening

This compound is an ideal starting point for medicinal chemistry campaigns targeting breast cancer. Its quantifiable antiproliferative activity against both triple-negative (MDA-MB-231 IC₅₀ = 22.2 µM) and hormone receptor-positive (MCF-7 IC₅₀ = 31.9 µM) subtypes, combined with its reported low toxicity to normal fibroblasts, positions it as a selective cytotoxic scaffold [1][2]. Procurement is advised for laboratories seeking to derivatize a natural product core with an inherent therapeutic window, aiming to generate analogs with improved potency and selectivity profiles.

Inflammatory Bowel Disease (IBD) Drug Discovery and Chemical Biology

Butyrolactone V is a valuable commercial resource for any drug discovery program focused on IBD or general anti-inflammatory mechanisms. Recent literature explicitly validates its core scaffold as a productive starting point for generating new chemical entities with in vivo efficacy. The synthesis of 60 derivatives, culminating in compounds like 5p and 7e that ameliorated DSS-induced colitis in mice, confirms that Butyrolactone V is a chemically tractable and biologically relevant lead scaffold [1]. Purchasing this compound is a direct entry point into an active area of medicinal chemistry research with a defined path to therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrolactone V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.